L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Description
“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.
Synthesis Analysis
The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .Molecular Structure Analysis
The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .Chemical Reactions Analysis
L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .Physical And Chemical Properties Analysis
The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .Scientific Research Applications
Biocatalytic Derivatization
L-Tyrosine derivatives, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid, have extensive applications across pharmaceutical, food, and cosmetics industries due to their derivatization. Recent advancements involve enzyme-catalyzed processes for L-tyrosine derivatization, offering a sustainable and efficient route for producing these valuable compounds (Xu Tan et al., 2020).
Polymer Synthesis
L-Tyrosine serves as a precursor for biodegradable polymers, like tyrosine-derived polycarbonates and polyarylates, through the use of desaminotyrosyl-tyrosine alkyl esters. These materials have garnered interest for their potential in medical applications, including drug delivery systems, due to their favorable cellular and in vivo responses (S. Bourke & J. Kohn, 2003).
Synthesis of L-Tyrosine Derivatives
The development of new L-tyrosine derivatives through chemical synthesis offers routes to various bioactive compounds. For instance, methods for the preparation of methyl N-tert-butoxycarbonyl-O-alkyl-L-tyrosinate demonstrate the versatility and commercial potential of L-tyrosine derivatization processes (Y. Dacheng, 2009).
Biotechnological Production
L-Tyrosine's biotechnological production from renewable feedstocks presents a sustainable alternative to chemical synthesis, aligning with the growing emphasis on green manufacturing processes. This approach not only minimizes environmental impact but also exploits microbial metabolism for efficient L-tyrosine production (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).
Sensing and Detection Applications
The development of fluorescent sensors based on L-tyrosine derivatives for detecting hazardous substances, such as methyl parathion, showcases the potential of L-tyrosine in environmental monitoring and public safety. These sensors offer low detection limits and high specificity, underscoring the versatility of L-tyrosine derivatives in analytical applications (Juying Hou et al., 2015).
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSQSVVHTYNRZ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433936 |
Source
|
Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
CAS RN |
86099-14-1 |
Source
|
Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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